Cas no 81558-19-2 (2,3-dimethyl-5-(trifluoromethyl)-1H-Indole)

2,3-Dimethyl-5-(trifluoromethyl)-1H-Indole is a fluorinated indole derivative characterized by its unique structural features, including a trifluoromethyl group at the 5-position and methyl substituents at the 2- and 3-positions. This compound is of interest in medicinal and agrochemical research due to the enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group. Its indole core serves as a versatile scaffold for the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and crop protection agents. The electron-withdrawing nature of the trifluoromethyl group may also influence reactivity, making it a valuable intermediate in heterocyclic chemistry. High purity grades are available for research applications.
2,3-dimethyl-5-(trifluoromethyl)-1H-Indole structure
81558-19-2 structure
Product Name:2,3-dimethyl-5-(trifluoromethyl)-1H-Indole
CAS No:81558-19-2
MF:C11H10F3N
MW:213.199013233185
CID:1118208
PubChem ID:12863093
Update Time:2025-10-25

2,3-dimethyl-5-(trifluoromethyl)-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole
    • DTXSID90511791
    • FT-0736876
    • SCHEMBL16729570
    • 81558-19-2
    • DGZNEPYFRHNSEX-UHFFFAOYSA-N
    • 2,3-dimethyl-5-trifluoromethylindole
    • DB-075771
    • Inchi: 1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3
    • InChI Key: DGZNEPYFRHNSEX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)C(C)=C(C)N2)(F)F

Computed Properties

  • Exact Mass: 213.07653381g/mol
  • Monoisotopic Mass: 213.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.269
  • Melting Point: 110-111 ºC
  • Boiling Point: 291 ºC
  • Flash Point: 130 ºC

2,3-dimethyl-5-(trifluoromethyl)-1H-Indole Pricemore >>

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Additional information on 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole

Recent Advances in the Study of 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole (CAS: 81558-19-2)

The compound 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole (CAS: 81558-19-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This indole derivative, characterized by the presence of a trifluoromethyl group and two methyl substituents, has been the subject of numerous studies aimed at exploring its biological activities and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve high selectivity and efficiency. This method not only reduces the number of synthetic steps but also minimizes the formation of by-products, making it a promising approach for large-scale production. Additionally, the incorporation of the trifluoromethyl group has been shown to enhance the compound's metabolic stability and bioavailability, which are critical factors in drug design.

Pharmacological investigations have revealed that 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. In a recent in vitro study, the compound demonstrated significant suppression of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. Furthermore, molecular docking studies have provided insights into the binding interactions between the compound and these enzymes, highlighting the importance of the trifluoromethyl group in stabilizing the enzyme-inhibitor complex. These findings pave the way for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.

Beyond its anti-inflammatory properties, 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole has also shown promise in the field of oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase-3 and caspase-9, while sparing normal cells. This selectivity is attributed to the unique electronic and steric properties conferred by the trifluoromethyl and methyl groups, which enhance the compound's interaction with specific molecular targets.

In addition to its therapeutic potential, 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole has also been explored as a versatile building block in organic synthesis. Recent work has demonstrated its utility in the construction of more complex heterocyclic systems, which are often found in bioactive molecules. For example, a 2023 study in Organic Letters described the use of this indole derivative as a precursor for the synthesis of pyrroloindole alkaloids, a class of compounds with diverse biological activities. The ability to functionalize the indole core at multiple positions makes it a valuable tool for medicinal chemists seeking to develop new drug candidates.

Despite these advancements, challenges remain in the development of 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole-based therapeutics. Issues such as solubility, pharmacokinetics, and potential off-target effects need to be addressed through further optimization and preclinical studies. However, the growing body of research underscores the compound's potential as a lead structure for the development of novel drugs targeting inflammation, cancer, and other diseases. Future studies are expected to focus on structure-activity relationship (SAR) analyses and in vivo evaluations to fully elucidate its therapeutic potential.

In conclusion, 2,3-dimethyl-5-(trifluoromethyl)-1H-Indole (CAS: 81558-19-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it a valuable candidate for further investigation. The latest research highlights its potential in anti-inflammatory and anticancer therapies, as well as its utility in organic synthesis. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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